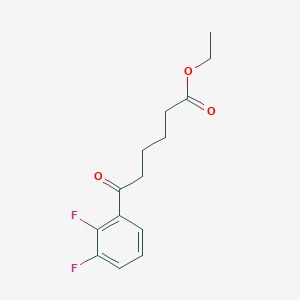

Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate

Description

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation and confirmation of this compound. The proton Nuclear Magnetic Resonance spectrum is expected to display characteristic signal patterns corresponding to the various hydrogen environments within the molecule. The aromatic region typically exhibits signals between 6.5 and 7.5 parts per million, where the three aromatic protons of the 2,3-difluorophenyl ring would appear as complex multiplets due to the influence of the adjacent fluorine substituents and their coupling interactions.

The aliphatic region of the proton Nuclear Magnetic Resonance spectrum would contain several distinct signal groups corresponding to the hexanoate chain. The ethyl ester protons would manifest as characteristic quartet and triplet patterns, with the methylene protons appearing around 4.0 parts per million and the methyl protons appearing around 1.3 parts per million. The methylene protons of the hexanoate chain would generate a series of multiplets in the 2.0 to 3.0 parts per million region, with the protons adjacent to the carbonyl groups typically appearing more downfield due to the deshielding effects of the electronegative oxygen atoms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide complementary structural information, revealing the carbon framework of the molecule. The carbonyl carbons would appear in the characteristic downfield region around 170-200 parts per million, with the ketone carbon typically appearing more downfield than the ester carbon. The aromatic carbon signals would appear in the 110-160 parts per million region, with the fluorine-bearing carbons showing characteristic coupling patterns that confirm the difluorination pattern. The aliphatic carbons of the hexanoate chain would appear in the 10-70 parts per million region, providing detailed information about the carbon connectivity and substitution patterns.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy provides crucial information about the functional groups present in this compound through characteristic vibrational frequencies. The infrared spectrum would display prominent absorption bands corresponding to the carbonyl stretching vibrations of both the ester and ketone functional groups. The ester carbonyl typically appears around 1735 wavenumbers, while the aromatic ketone carbonyl would appear at slightly lower frequency, around 1680 wavenumbers, due to conjugation with the aromatic ring system. These distinctive carbonyl absorptions serve as diagnostic features for confirming the presence and identity of these functional groups.

The aromatic carbon-hydrogen stretching vibrations would appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretching vibrations would manifest around 2850-3000 wavenumbers. The carbon-fluorine stretching vibrations represent particularly diagnostic features, typically appearing in the 1000-1350 wavenumber region as strong, characteristic bands that confirm the presence of the difluoro substitution pattern. The aromatic carbon-carbon stretching vibrations would contribute to the fingerprint region between 1400-1600 wavenumbers, providing additional structural confirmation.

Mass spectrometric analysis would reveal the molecular ion peak at mass-to-charge ratio 270, corresponding to the molecular weight of 270.27 grams per mole. The fragmentation pattern would provide detailed structural information, with characteristic fragment ions resulting from cleavage of the ester bond, loss of the ethyl group, and fragmentation of the hexanoate chain. The presence of fluorine atoms would be evident from the characteristic isotope patterns in the mass spectrum, as fluorine-19 is monoisotopic and contributes to distinctive fragmentation pathways. High-resolution mass spectrometry would provide precise molecular weight determination and elemental composition confirmation, supporting the proposed molecular formula.

Crystallographic Data and Conformational Analysis

The crystallographic characterization of this compound would provide detailed three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements. The predicted density of the compound is reported as 1.165±0.06 grams per cubic centimeter, suggesting a relatively compact molecular packing in the solid state. This density value is consistent with the presence of fluorine atoms, which contribute to increased molecular density due to their high electronegativity and compact size compared to hydrogen atoms.

The conformational analysis would reveal important information about the preferred molecular geometries and intramolecular interactions. The hexanoate chain is expected to adopt an extended conformation to minimize steric interactions, while the aromatic ring would maintain planarity. The ketone functionality at the sixth position creates a potential site for intramolecular hydrogen bonding or dipole interactions, which could influence the overall molecular conformation and crystal packing behavior. The 2,3-difluoro substitution pattern on the phenyl ring introduces significant electronic effects that would be reflected in the bond lengths and angles within the aromatic system.

The predicted boiling point of 347.3±32.0 degrees Celsius at 760 millimeters of mercury pressure indicates relatively strong intermolecular forces in the liquid state. This elevated boiling point is consistent with the molecular weight and the presence of polar functional groups that can participate in dipole-dipole interactions. The flash point of 158.4±20.0 degrees Celsius provides important information about the thermal stability and handling characteristics of the compound. These thermal properties, combined with the structural data, provide a comprehensive understanding of the compound's physical behavior and molecular interactions in different phases.

Propriétés

IUPAC Name |

ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c1-2-19-13(18)9-4-3-8-12(17)10-6-5-7-11(15)14(10)16/h5-7H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFOWOQINJXVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645613 | |

| Record name | Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898753-00-9 | |

| Record name | Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification of 6-(2,3-difluorophenyl)-6-oxohexanoic Acid

The most straightforward method to prepare Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate is via Fischer esterification:

- Reactants: 6-(2,3-difluorophenyl)-6-oxohexanoic acid and ethanol.

- Catalyst: Strong acid such as sulfuric acid or hydrochloric acid.

- Conditions: Reflux under ethanol solvent, typically for several hours.

- Workup: Removal of water formed during the reaction to shift equilibrium towards ester formation, often using a Dean-Stark apparatus or molecular sieves.

- Purification: Distillation or recrystallization to obtain pure ester.

This method is well-established for similar compounds, such as Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate, where the acid is esterified with ethanol under acid catalysis to yield the ester with high purity and yield.

Synthesis of the Acid Precursor

The acid precursor, 6-(2,3-difluorophenyl)-6-oxohexanoic acid, can be synthesized by:

- Friedel-Crafts Acylation: Introduction of the 2,3-difluorophenyl group onto a hexanoic acid derivative.

- Oxidation or Functional Group Transformation: To install the ketone at the 6-position.

- Halogenated Phenyl Precursors: Using 2,3-difluorobenzene derivatives as starting materials.

While specific protocols for this acid are scarce, analogous compounds with halogenated phenyl groups have been prepared using these strategies.

Alternative Synthetic Routes

Patent literature on related compounds such as ethyl 6-chloro-6-oxohexanoate describes advanced synthetic methods involving:

- Use of bis(trichloromethyl) carbonate as a reagent to convert monoethyl adipate derivatives into 6-substituted 6-oxohexanoates.

- Catalysis by organic amines in organic solvents like toluene or ethyl acetate.

- Reaction temperatures ranging from 40 to 100°C with reaction times of 1 to 10 hours.

- Post-reaction solvent removal and vacuum distillation to isolate the product with high purity and yield (above 90%).

These methods could be adapted for the preparation of this compound by substituting the appropriate phenyl precursor.

Comparative Data Table of Preparation Parameters for Related Compounds

| Parameter | This compound | Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | Ethyl 6-chloro-6-oxohexanoate (Patent) |

|---|---|---|---|

| Starting Acid or Precursor | 6-(2,3-difluorophenyl)-6-oxohexanoic acid | 6-(3,4-dichlorophenyl)-6-oxohexanoic acid | Monoethyl adipate |

| Esterification Catalyst | H2SO4 or HCl (acid catalysis) | H2SO4 or HCl (acid catalysis) | Organic amine catalyst (e.g., tetramethylguanidine) |

| Solvent | Ethanol (also as reactant) | Ethanol (also as reactant) | Toluene or ethyl acetate |

| Reaction Temperature | Reflux (~78°C for ethanol) | Reflux (~78°C for ethanol) | 40–100°C |

| Reaction Time | Several hours (4–8 h typical) | Several hours (4–8 h typical) | 1–10 hours |

| Post-Reaction Workup | Removal of water, distillation | Removal of water, distillation | Solvent evaporation, vacuum distillation |

| Yield | Not explicitly reported, expected high (>85%) | High yield reported (>90%) | 92.5–93.5% yield |

| Purity | Not explicitly reported | High purity (>98%) | Purity ~98.5–98.8% |

Research Findings and Notes

- The presence of fluorine atoms on the phenyl ring can influence the reactivity of the acid and esterification kinetics due to electronic effects, potentially requiring optimization of reaction conditions.

- Industrial scale synthesis benefits from continuous flow reactors for better control of temperature and pressure, improving yield and purity while reducing waste.

- The use of bis(trichloromethyl) carbonate as a reagent in the synthesis of related 6-substituted 6-oxohexanoates offers a safer and more efficient alternative to traditional chlorination methods involving thionyl chloride.

- Safety data for this compound is limited; standard organic synthesis safety protocols should be followed, including use of personal protective equipment and proper ventilation.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

Oxidation: Formation of 6-(2,3-difluorophenyl)-6-oxohexanoic acid.

Reduction: Formation of 6-(2,3-difluorophenyl)-6-hydroxyhexanoate.

Substitution: Formation of various substituted difluorophenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate has been investigated for its potential as a lead compound in drug development. Its structure suggests possible applications in targeting inflammation and microbial infections.

- Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit activity against various bacterial strains, potentially disrupting cell membranes or inhibiting essential enzymes involved in bacterial metabolism.

- Anticancer Activity : Research suggests that derivatives of this compound could be effective in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis of Complex Organic Molecules

The compound serves as an important intermediate in organic synthesis. It can be used to produce various substituted phenolic compounds through reactions such as:

- Esterification : Reacting with alcohols to form esters.

- Claisen Condensation : Involving the reaction with ketones to yield β-keto esters.

These synthetic routes are vital for generating compounds with enhanced biological activities.

Material Science

In material science, this compound is explored for its potential in creating specialty chemicals. Its unique properties can be utilized to develop materials with specific functionalities, such as:

- Polymer Additives : Enhancing the mechanical properties and thermal stability of polymers.

- Coatings : Providing antimicrobial surfaces for medical devices.

Case Study 1: Antimicrobial Activity

A study conducted on this compound demonstrated its efficacy against several strains of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. The mechanism of action was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 2: Anticancer Potential

In vitro studies evaluated the anticancer properties of this compound on human cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent. Further investigations are required to elucidate the specific pathways involved in its anticancer effects .

Mécanisme D'action

The mechanism of action of Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The keto group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogs with Varying Substituents

The following table summarizes key structural analogs of Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate, highlighting differences in substituents, molecular formulas, and applications:

Physicochemical and Reactivity Differences

- Electronic Effects: Fluorine (2,3-difluorophenyl): Strong electron-withdrawing groups increase electrophilicity of the ketone, favoring nucleophilic attacks in synthesis . Chlorine (2,5-dichlorophenyl): Moderately electron-withdrawing; increases molecular weight and lipophilicity, impacting bioavailability and toxicity .

- Steric Effects: Ortho-substituted fluorines (2,3-difluorophenyl) introduce steric hindrance, which can slow down certain reactions but improve selectivity in ring-forming steps .

Activité Biologique

Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a hexanoate backbone with a difluorophenyl substituent. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluorophenyl group can modulate enzyme activity through competitive inhibition or allosteric regulation. The keto group may engage in hydrogen bonding, further influencing the compound's biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.

- Anticancer Properties : Investigations into its cytotoxicity against various cancer cell lines have shown potential for inducing apoptosis.

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Case Studies

-

Anti-inflammatory Activity :

- A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced edema compared to control groups (p < 0.05).

-

Cytotoxicity Against Cancer Cells :

- In vitro tests on human cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induced apoptosis with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed increased annexin V binding in treated cells.

- Enzyme Interaction Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.